N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylpyrimidinyl group, and a morpholine carboxamide moiety
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-9-4-5-14-13(15-9)17-6-7-19-11(8-17)12(18)16-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,16,18) |
InChI Key |
NJVBUGVHPIVKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide typically involves multi-step organic synthesis techniques. One common method involves the reaction of cyclopropylamine with 4-methylpyrimidine-2-carboxylic acid to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxylic acid, while reduction may yield N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine.
Scientific Research Applications
N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-cyclopropyl-4-(4-methylpyrimidin-2-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-(5-trifluoromethylpyridin-2-yl)morpholine-2-carboxamide: This compound contains a trifluoromethyl group instead of a methyl group, which may confer different chemical and biological properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound has a quinazoline moiety, which may result in different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
